![molecular formula C10H11Cl2NO B3383107 2-chloro-N-[(4-chlorophenyl)methyl]-N-methylacetamide CAS No. 39086-65-2](/img/structure/B3383107.png)
2-chloro-N-[(4-chlorophenyl)methyl]-N-methylacetamide
Overview
Description
“2-chloro-N-[(4-chlorophenyl)methyl]-N-methylacetamide” is a chemical compound. It has a molecular weight of 304.18 . It is stored at room temperature and has a purity of 95%. It is in the form of a powder .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C15H11Cl2N3/c16-11-7-5-10(6-8-11)9-18-14-12-3-1-2-4-13(12)19-15(17)20-14/h1-8H,9H2,(H,18,19,20) .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that some compounds with similar structures participate in palladium-catalyzed amidation reactions and can undergo hydrolysis .Physical And Chemical Properties Analysis
The physical form of “this compound” is a powder .Scientific Research Applications
Synthesis and Characterization
This compound is synthesized and characterized using spectral techniques such as IR, 1 H-NMR, 13 C-NMR, and MS . The compound is then optimized at the B3LYP/6–31+G (d,p) level in water with the C-PCM solvent method .
Computational Analysis
The compound is investigated both computationally and experimentally . The electronic properties of the compound are examined using HOMO/LUMO contour plot and MEP maps .
Antibacterial Activity
The compound has been studied for its antibacterial activity. It has been found to be a good inhibitor candidate against Enterococcus faecalis .
Antibiofilm Properties
In addition to its antibacterial properties, the compound also has antibiofilm properties . Biofilms are a collective of one or more types of microorganisms that can grow on many different surfaces, and this compound has shown potential in inhibiting their growth .
Antimicrobial Activity
The compound has been synthesized as a derivative and studied for its in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .
Anticancer Activity
The compound has also been studied for its anticancer activity. It has been found to be active against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Molecular Docking Studies
Molecular docking studies have been carried out to study the binding mode of active compounds with the receptor . This helps in understanding the interaction of the compound with the target protein and can aid in the design of more effective drugs .
Nonlinear Optical (NLO) Applications
Research on NLO single crystals has led to the exploration of many new NLO materials, including this compound . These materials, with highly delocalized π electron systems, lead to a good macroscopic NLO response and high molecular hyperpolarizability .
Safety and Hazards
The safety information for “2-chloro-N-[(4-chlorophenyl)methyl]-N-methylacetamide” includes several hazard statements such as H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
2-chloro-N-[(4-chlorophenyl)methyl]-N-methylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-13(10(14)6-11)7-8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDHZHBNNUBOFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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